REACTION_CXSMILES
|
O.[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+:7].[NH4+].N>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Zn+2:7].[S:2](=[O:4])(=[O:3])([OH:6])[OH:5] |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Zn+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water and ammonia may then be recovered
|
Type
|
TEMPERATURE
|
Details
|
by heating the crystals
|
Type
|
CUSTOM
|
Details
|
recovering the water and ammonia in the off gases
|
Name
|
zinc sulfate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
sulfuric acid
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |